REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:16][C:15]1[CH:17]=[CH:18][CH:19]=[C:13]([C:12]([F:11])([F:20])[F:21])[CH:14]=1)=[O:7] |f:3.4|
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Name
|
|
Quantity
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500 mg
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
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FC(C=1C=C(N)C=CC1)(F)F
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Name
|
|
Quantity
|
2.06 mL
|
Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at room temperature for 22 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
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Type
|
WASH
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Details
|
the organic phase was washed with sat'd NaCl(aq.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
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Type
|
WASH
|
Details
|
Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes:EtOAc)
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Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Reaction Time |
22 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)NC2=CC(=CC=C2)C(F)(F)F)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |